

# Anlotinib's Biological Activity in Cancer Cell Lines: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Anlotinib (hydrochloride)*

Cat. No.: *B10783339*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Anlotinib is an orally administered, small-molecule multi-target tyrosine kinase inhibitor (TKI) that has demonstrated broad-spectrum anti-tumor activity.<sup>[1]</sup> It primarily targets a range of receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2/KDR, VEGFR3), Fibroblast Growth Factor Receptors (FGFR1-4), and Platelet-Derived Growth Factor Receptors (PDGFR $\alpha$ / $\beta$ ).<sup>[2][3]</sup> Additionally, anlotinib is known to inhibit other key kinases such as c-Kit and Ret.<sup>[2]</sup> This comprehensive inhibitory profile allows anlotinib to disrupt multiple critical signaling pathways simultaneously, leading to the suppression of tumor growth, angiogenesis, and metastasis.<sup>[3][4]</sup> This technical guide provides a detailed overview of the biological activity of anlotinib in various cancer cell lines, presenting quantitative data, experimental methodologies, and visual representations of its mechanisms of action.

## Core Mechanism of Action

Anlotinib exerts its anti-cancer effects by binding to the ATP-binding pocket of multiple RTKs, thereby blocking downstream signaling cascades crucial for cancer cell survival and proliferation.<sup>[5]</sup> The primary targets of anlotinib are central to two key processes in tumor progression: angiogenesis and direct tumor cell proliferation. By inhibiting VEGFR, PDGFR, and FGFR, anlotinib potently disrupts tumor angiogenesis, the formation of new blood vessels

that supply tumors with essential nutrients and oxygen.[1][6] Furthermore, its inhibitory action on receptors like c-Kit and FGFR directly impacts tumor cell growth and survival.[4][5]

The inhibition of these primary targets leads to the downregulation of several key intracellular signaling pathways, most notably the PI3K/AKT/mTOR and RAS/MAPK (ERK) pathways.[7] These pathways are critical regulators of cell proliferation, survival, apoptosis, and cell cycle progression. By attenuating these signals, anlotinib induces a range of anti-tumor effects in cancer cell lines.

## Key Signaling Pathways Targeted by Anlotinib

Anlotinib's multi-targeted nature allows it to interfere with several interconnected signaling pathways vital for tumor growth and survival. Below are diagrams illustrating the primary signaling cascades disrupted by anlotinib.



[Click to download full resolution via product page](#)

Anlotinib's inhibition of key receptor tyrosine kinases and downstream signaling pathways.

# Quantitative Analysis of Anlotinib's Biological Activity

The following tables summarize the quantitative data on the in vitro effects of anlotinib across various cancer cell lines.

**Table 1: Inhibitory Concentration (IC50) of Anlotinib in Cancer Cell Lines**

| Cell Line | Cancer Type                            | Assay | IC50 (µM)                | Incubation Time (h) | Reference                                 |
|-----------|----------------------------------------|-------|--------------------------|---------------------|-------------------------------------------|
| HUVEC     | Human Umbilical Vein Endothelial Cells | MTT   | 0.0002 (VEGF-stimulated) | -                   | <a href="#">[8]</a>                       |
| HUVEC     | Human Umbilical Vein Endothelial Cells | MTT   | 2.0 (FBS-stimulated)     | -                   | <a href="#">[8]</a>                       |
| A549      | Non-Small Cell Lung Cancer             | MTT   | 3.0 - 12.5               | -                   | <a href="#">[8]</a>                       |
| H1975     | Non-Small Cell Lung Cancer             | MTT   | -                        | -                   | <a href="#">[9]</a>                       |
| PC9       | Non-Small Cell Lung Cancer             | MTT   | -                        | -                   | <a href="#">[9]</a>                       |
| Cal27     | Tongue Squamous Cell Carcinoma         | CCK-8 | 6.254                    | 24                  | <a href="#">[10]</a> <a href="#">[11]</a> |
| Cal27     | Tongue Squamous Cell Carcinoma         | CCK-8 | 4.432                    | 48                  | <a href="#">[10]</a> <a href="#">[11]</a> |
| Cal27     | Tongue Squamous Cell Carcinoma         | CCK-8 | 3.118                    | 72                  | <a href="#">[10]</a> <a href="#">[11]</a> |

|          |                             |       |                   |    |                      |
|----------|-----------------------------|-------|-------------------|----|----------------------|
|          | B-cell Acute                |       |                   |    |                      |
| Nalm6    | Lymphoblastic<br>c Leukemia | CCK-8 | $3.224 \pm 0.875$ | 24 | <a href="#">[12]</a> |
|          | B-cell Acute                |       |                   |    |                      |
| SupB15   | Lymphoblastic<br>c Leukemia | CCK-8 | $3.803 \pm 0.409$ | 24 | <a href="#">[12]</a> |
|          | B-cell Acute                |       |                   |    |                      |
| Nalm6    | Lymphoblastic<br>c Leukemia | CCK-8 | $2.468 \pm 0.378$ | 48 | <a href="#">[12]</a> |
|          | B-cell Acute                |       |                   |    |                      |
| SupB15   | Lymphoblastic<br>c Leukemia | CCK-8 | $2.459 \pm 0.443$ | 48 | <a href="#">[12]</a> |
|          | Transformed                 |       |                   |    |                      |
| RL       | Follicular<br>Lymphoma      | CCK-8 | 2 - 10            | 24 | <a href="#">[13]</a> |
|          | Transformed                 |       |                   |    |                      |
| DOHH-2   | Follicular<br>Lymphoma      | CCK-8 | 2 - 10            | 24 | <a href="#">[13]</a> |
|          | Transformed                 |       |                   |    |                      |
| SU-DHL-4 | Follicular<br>Lymphoma      | CCK-8 | 2 - 10            | 24 | <a href="#">[13]</a> |
|          | Transformed                 |       |                   |    |                      |
| SU-DHL-6 | Follicular<br>Lymphoma      | CCK-8 | 2 - 10            | 24 | <a href="#">[13]</a> |
|          | Transformed                 |       |                   |    |                      |
| RL       | Follicular<br>Lymphoma      | CCK-8 | 1.5 - 4           | 48 | <a href="#">[13]</a> |
|          | Transformed                 |       |                   |    |                      |
| DOHH-2   | Follicular<br>Lymphoma      | CCK-8 | 1.5 - 4           | 48 | <a href="#">[13]</a> |
|          | Transformed                 |       |                   |    |                      |
| SU-DHL-4 | Transformed<br>Follicular   | CCK-8 | 1.5 - 4           | 48 | <a href="#">[13]</a> |

Lymphoma

Transformed

|          |                     |       |         |    |                      |
|----------|---------------------|-------|---------|----|----------------------|
| SU-DHL-6 | Follicular Lymphoma | CCK-8 | 1.5 - 4 | 48 | <a href="#">[13]</a> |
|----------|---------------------|-------|---------|----|----------------------|

**Table 2: Effects of Anlotinib on Cell Cycle Distribution**

| Cell Line | Cancer Type                     | Anlotinib Conc. (μM) | Incubation Time (h) | Effect                         | Reference                                 |
|-----------|---------------------------------|----------------------|---------------------|--------------------------------|-------------------------------------------|
| CT26      | Colorectal Cancer               | Various              | 24                  | G2/M arrest                    | <a href="#">[14]</a>                      |
| SKOV-3    | Ovarian Cancer                  | Various              | 48                  | G2/M arrest                    | <a href="#">[15]</a>                      |
| Fadu      | Hypopharyngeal Carcinoma        | 10                   | -                   | G2/M arrest, decreased S phase | <a href="#">[16]</a>                      |
| RL        | Transformed Follicular Lymphoma | Various              | 18                  | G2/M arrest                    | <a href="#">[13]</a> <a href="#">[17]</a> |
| SU-DHL-4  | Transformed Follicular Lymphoma | Various              | 18                  | G2/M arrest                    | <a href="#">[13]</a> <a href="#">[17]</a> |
| Molm-13   | Acute Myeloid Leukemia          | Various              | 8, 24               | G2/M arrest                    | <a href="#">[18]</a>                      |
| MV4-11    | Acute Myeloid Leukemia          | Various              | 8, 24               | G2/M arrest                    | <a href="#">[18]</a>                      |

**Table 3: Induction of Apoptosis by Anlotinib**

| Cell Line  | Cancer Type                     | Anlotinib Conc. (μM) | Incubation Time (h) | Method                               | Key Findings                                   | Reference                                 |
|------------|---------------------------------|----------------------|---------------------|--------------------------------------|------------------------------------------------|-------------------------------------------|
| CT26       | Colorectal Cancer               | Various              | 48                  | Flow Cytometry (Annexin V/PI)        | Dose-dependent increase in apoptosis           | <a href="#">[14]</a>                      |
| SKOV-3     | Ovarian Cancer                  | Various              | 24, 48, 72          | Flow Cytometry (Annexin V/PI)        | Time- and dose-dependent increase in apoptosis | <a href="#">[15]</a>                      |
| MCF-7      | Breast Cancer                   | 10                   | 24                  | Flow Cytometry (Annexin V/PI), TUNEL | Increased early and late apoptosis             | <a href="#">[19]</a>                      |
| MDA-MB-231 | Breast Cancer                   | 10                   | 24                  | Flow Cytometry (Annexin V/PI), TUNEL | Increased early and late apoptosis             | <a href="#">[19]</a>                      |
| RL         | Transformed Follicular Lymphoma | Various              | 24, 48              | Flow Cytometry (Annexin V/PI)        | Dose-dependent increase in apoptosis           | <a href="#">[17]</a> <a href="#">[20]</a> |
| DOHH-2     | Transformed Follicular Lymphoma | Various              | 24, 48              | Flow Cytometry (Annexin V/PI)        | Dose-dependent increase in apoptosis           | <a href="#">[17]</a> <a href="#">[20]</a> |

**Table 4: Inhibition of Cell Migration and Invasion by Anlotinib**

| Cell Line                  | Cancer Type                 | Assay                    | Anlotinib Conc. (µM) | Key Findings                                                   | Reference                                                      |
|----------------------------|-----------------------------|--------------------------|----------------------|----------------------------------------------------------------|----------------------------------------------------------------|
| CT26                       | Colorectal Cancer           | Wound Healing, Transwell | Various              | Dose-dependent inhibition of migration and invasion            | <a href="#">[21]</a>                                           |
| MCF-7                      | Breast Cancer               | Wound Healing, Transwell | 2, 4, 6              | Concentration-dependent inhibition of migration and invasion   | <a href="#">[22]</a> <a href="#">[23]</a> <a href="#">[24]</a> |
| MUM-2B                     | Malignant Melanoma          | Wound Healing, Transwell | 1, 2, 4              | Inhibition of migration and invasion                           | <a href="#">[25]</a>                                           |
| C8161                      | Malignant Melanoma          | Wound Healing, Transwell | 1, 2, 4              | Inhibition of migration and invasion                           | <a href="#">[25]</a>                                           |
| HUVEC                      | Endothelial Cells           | Wound Healing, Transwell | 1, 2, 4              | Inhibition of migration and invasion                           | <a href="#">[25]</a>                                           |
| H1975-OR                   | Osimertinib-resistant NSCLC | Transwell                | -                    | Combination with osimertinib significantly inhibited migration | <a href="#">[9]</a>                                            |
| Colorectal Carcinoma Cells | Colorectal Cancer           | Wound Healing, Transwell | 1.25, 2.5, 5.0       | Inhibition of migration and invasion                           | <a href="#">[26]</a>                                           |
| Fadu                       | Hypopharyngeal Carcinoma    | Wound Healing, Transwell | -                    | Inhibition of migration and invasion                           |                                                                |

|                      |                |                          |   |                                |                      |
|----------------------|----------------|--------------------------|---|--------------------------------|----------------------|
| Gastric Cancer Cells | Gastric Cancer | Wound Healing, Transwell | 8 | Reduced migration and invasion | <a href="#">[27]</a> |
|----------------------|----------------|--------------------------|---|--------------------------------|----------------------|

## Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

## General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro biological activity of anlotinib in cancer cell lines.



[Click to download full resolution via product page](#)

A generalized workflow for in vitro assessment of anlotinib's activity.

## Cell Proliferation Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000-10,000 cells per well and allow them to adhere overnight.[2][28]
- Treatment: Treat the cells with a series of concentrations of anlotinib and a vehicle control (e.g., DMSO).[10]
- Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.[10]
- Reagent Addition: Add MTT or CCK-8 solution to each well and incubate for an additional 2-4 hours.[10]
- Measurement: For MTT assays, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[28] Measure the absorbance at a specific wavelength (e.g., 490 nm for MTT) using a microplate reader.[2]
- Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC<sub>50</sub> value.[10]

## Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Cell Treatment: Treat cells with anlotinib for the desired time.
- Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[29]
- Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[3][29]

- Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[29]
- Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[29]

## Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This technique analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

- Cell Treatment and Harvesting: Treat cells with anlotinib, then harvest and wash with PBS. [30]
- Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice or store at 4°C.[30]
- Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[30]
- Incubation: Incubate at room temperature for 5-10 minutes.[30]
- Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[30]

## Wound Healing (Scratch) Assay

This assay assesses the collective migration of a sheet of cells.[17]

- Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.[31]
- Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.[31]
- Treatment and Imaging: Wash the cells to remove debris and add fresh media with or without anlotinib. Capture images of the scratch at time 0 and at regular intervals thereafter (e.g., every 4-8 hours).[32]

- Data Analysis: Measure the width or area of the scratch at different time points to quantify the rate of cell migration and wound closure.[32]

## Transwell Migration and Invasion Assay

This assay measures the ability of individual cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion).[33]

- Chamber Preparation: For invasion assays, coat the upper surface of the Transwell insert membrane with a layer of Matrigel.[34]
- Cell Seeding: Seed cells in serum-free medium into the upper chamber of the Transwell insert.[35]
- Chemoattractant Addition: Place medium containing a chemoattractant (e.g., FBS) in the lower chamber.[35]
- Incubation: Incubate the plate for a specific period to allow cells to migrate or invade through the membrane.
- Cell Removal and Staining: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet.[7]
- Quantification: Count the number of migrated/invaded cells in several microscopic fields to quantify cell motility.[34]

## Tube Formation Assay

This assay evaluates the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures, a key step in angiogenesis.[36]

- Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract like Matrigel and allow it to solidify.[37]
- Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of different concentrations of anlotinib.[37]

- Incubation: Incubate the plate for 4-24 hours to allow for the formation of tube-like structures. [37]
- Imaging and Analysis: Visualize and capture images of the tube networks using a microscope. Quantify the extent of tube formation by measuring parameters such as the total tube length and the number of branch points.[38]

## Conclusion

Anlotinib demonstrates potent and broad-spectrum anti-cancer activity in a wide range of cancer cell lines. Its multi-targeted inhibition of key receptor tyrosine kinases, particularly VEGFR, PDGFR, and FGFR, effectively disrupts crucial downstream signaling pathways like PI3K/AKT and RAS/MAPK. This leads to the significant inhibition of cancer cell proliferation, induction of apoptosis and cell cycle arrest, and suppression of migration, invasion, and angiogenesis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanisms of anlotinib and explore its therapeutic potential in oncology.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [kumc.edu](http://kumc.edu) [kumc.edu]
- 2. [creative-bioarray.com](http://creative-bioarray.com) [creative-bioarray.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [flowcytometry.utoronto.ca](http://flowcytometry.utoronto.ca) [flowcytometry.utoronto.ca]
- 5. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 10. MTT Assay and Determination of IC50 [bio-protocol.org]
- 11. Effects of anlotinib hydrochloride on the expression of immunogenic cell death-related molecules in Cal27 tongue cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [texaschildrens.org](#) [texaschildrens.org]
- 13. [medsci.org](#) [medsci.org]
- 14. [researchgate.net](#) [researchgate.net]
- 15. [mdpi.com](#) [mdpi.com]
- 16. Anlotinib suppressed tumor cell proliferation and migration in hypopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Wound healing assay - Wikipedia [en.wikipedia.org]
- 18. Anlotinib suppresses MLL-rearranged acute myeloid leukemia cell growth by inhibiting SETD1A/AKT-mediated DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [researchgate.net](#) [researchgate.net]
- 20. Anlotinib suppresses the DNA damage response by disrupting SETD1A and inducing p53-dependent apoptosis in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [researchgate.net](#) [researchgate.net]
- 22. [spandidos-publications.com](#) [spandidos-publications.com]
- 23. Anlotinib inhibits the proliferation, migration and invasion, and...: Ingenta Connect [ingentaconnect.com]
- 24. Anlotinib inhibits the proliferation, migration and invasion, and induces apoptosis of breast cancer cells by downregulating TFAP2C - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [researchgate.net](#) [researchgate.net]
- 26. Anlotinib suppresses metastasis and multidrug resistance via dual blockade of MET/ABCB1 in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Anlotinib suppresses proliferation, migration, and immune escape of gastric cancer cells by activating the cGAS-STING/IFN- $\beta$  pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. [benchchem.com](#) [benchchem.com]
- 29. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 30. [techresources.dsfarm.unipd.it](#) [techresources.dsfarm.unipd.it]
- 31. [Scratch Wound Healing Assay](#) [bio-protocol.org]
- 32. [med.virginia.edu](#) [med.virginia.edu]
- 33. [Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas...](#) [protocols.io]
- 34. [clyte.tech](#) [clyte.tech]
- 35. [corning.com](#) [corning.com]
- 36. [bio-protocol.org](#) [bio-protocol.org]
- 37. [merckmillipore.com](#) [merckmillipore.com]
- 38. [ibidi.com](#) [ibidi.com]
- To cite this document: BenchChem. [Anlotinib's Biological Activity in Cancer Cell Lines: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10783339#anlotinib-biological-activity-in-cancer-cell-lines\]](https://www.benchchem.com/product/b10783339#anlotinib-biological-activity-in-cancer-cell-lines)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)